

Check Availability & Pricing

# Butyrolactone I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Butyrolactone I |           |
| Cat. No.:            | B15567851       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Butyrolactone I**, a natural product isolated from Aspergillus terreus, has garnered significant attention in the scientific community for its potent and selective inhibition of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Butyrolactone I**. It details its mechanism of action as a CDK inhibitor, its impact on cell cycle regulation, and its influence on the NF-κB signaling pathway. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize the activity of **Butyrolactone I**, providing a valuable resource for researchers in oncology, cell biology, and drug discovery.

# **Chemical Structure and Properties**

**Butyrolactone I** is a complex organic molecule with the IUPAC name methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1]. Its chemical structure is characterized by a central γ-butyrolactone ring substituted with multiple aromatic moieties.

Table 1: Chemical Identifiers of Butyrolactone I



| Identifier        | Value                                                                                                                    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1] |
| Synonyms          | Olomoucin                                                                                                                |
| Molecular Formula | C24H24O7[1]                                                                                                              |
| Molecular Weight  | 424.44 g/mol                                                                                                             |
| CAS Number        | 87414-49-1                                                                                                               |
| PubChem CID       | 51340302[1]                                                                                                              |

Table 2: Physicochemical Properties of Butyrolactone I

| Property      | Value                                                                                                     |
|---------------|-----------------------------------------------------------------------------------------------------------|
| Melting Point | Data not available                                                                                        |
| Boiling Point | Data not available                                                                                        |
| Solubility    | Soluble in DMSO and ethanol                                                                               |
| Stability     | Stable under standard laboratory conditions.  Stock solutions can be stored at -20°C for up to one month. |

# **Biological Activity and Mechanism of Action**

**Butyrolactone I** is a potent, cell-permeable, and ATP-competitive inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of the cell cycle.

# **Inhibition of Cyclin-Dependent Kinases**

**Butyrolactone I** exhibits inhibitory activity against multiple CDKs, with the most significant effects on CDK1, CDK2, and CDK5. By competing with ATP for the binding site on these kinases, **Butyrolactone I** effectively blocks their catalytic activity, leading to downstream effects on cell cycle progression.



Table 3: Inhibitory Activity of Butyrolactone I against CDKs

| Target             | IC50/Ki                 |
|--------------------|-------------------------|
| CDK1 (cdc2 kinase) | IC50: 7 μM              |
| CDK2               | IC50: 7 μM              |
| CDK5               | IC <sub>50</sub> : 3 μM |

# **Cell Cycle Arrest**

The inhibition of CDK1 and CDK2 by **Butyrolactone I** leads to cell cycle arrest at the G1/S and G2/M transitions.

- G1/S Arrest: Inhibition of CDK2, which complexes with cyclin E, prevents the
  phosphorylation of the retinoblastoma protein (pRb)[2]. Hypophosphorylated pRb remains
  bound to the transcription factor E2F, thereby preventing the expression of genes required
  for S-phase entry.
- G2/M Arrest: Inhibition of CDK1 (also known as cdc2), complexed with cyclin B, prevents the phosphorylation of key substrates required for mitotic entry, such as H1 histone. This leads to an accumulation of cells in the G2 phase of the cell cycle.





Click to download full resolution via product page

Butyrolactone I inhibits CDK complexes, leading to cell cycle arrest.

# Inhibition of the NF-κB Signaling Pathway

**Butyrolactone I** has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of proinflammatory genes.





Click to download full resolution via product page

Butyrolactone I inhibits the NF-kB signaling pathway.



# **Cytotoxic Activity**

Butyrolactone I has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Butyrolactone I

| Cell Line                                       | Cancer Type     | IC50      |
|-------------------------------------------------|-----------------|-----------|
| HL-60                                           | Human Leukemia  | 13.2 μΜ   |
| PC-3                                            | Prostate Cancer | 41.7 μM   |
| Non-small and small-cell lung cancer cell lines | Lung Cancer     | ~50 μg/mL |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of **Butyrolactone I**.

# Kinase Inhibition Assay (CDK1/Cyclin B & CDK2/Cyclin E)

This protocol describes a general method to determine the in vitro inhibitory activity of **Butyrolactone I** against CDK1/Cyclin B and CDK2/Cyclin E.





Click to download full resolution via product page

Workflow for in vitro kinase inhibition assay.



#### Materials:

- Recombinant human CDK1/Cyclin B and CDK2/Cyclin E
- Histone H1 (for CDK1) or Rb protein fragment (for CDK2) as substrate
- Butyrolactone I
- [y-32P]ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 2.5 mM EGTA, 10 μM ATP)
- SDS-PAGE gels and buffers
- · Phosphorimager or X-ray film

#### Procedure:

- Prepare serial dilutions of **Butyrolactone I** in kinase assay buffer.
- In a microcentrifuge tube, combine the CDK/cyclin complex, substrate, and Butyrolactone I dilution.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
- Quantify the band intensities and calculate the percentage of inhibition for each
   Butyrolactone I concentration.



• Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# **Cell Viability Assay (MTT Assay)**

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **Butyrolactone I** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., HL-60, PC-3)
- · Complete cell culture medium
- Butyrolactone I
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well microplate
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Butyrolactone I and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the IC<sub>50</sub> value, the concentration of Butyrolactone I that causes 50% inhibition of cell growth.

# Western Blot Analysis of pRb Phosphorylation

This protocol describes the use of Western blotting to detect the inhibition of pRb phosphorylation in cells treated with **Butyrolactone I**.

#### Materials:

- Cell line of interest
- Butyrolactone I
- · Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb
- HRP-conjugated secondary antibody
- SDS-PAGE gels and buffers
- PVDF or nitrocellulose membrane
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Culture cells and treat them with Butyrolactone I at various concentrations for a specific time.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).



- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total pRb to ensure equal loading.

### Conclusion

**Butyrolactone I** stands out as a significant natural product with potent anti-cancer and anti-inflammatory properties. Its well-defined mechanism of action as a selective inhibitor of cyclin-dependent kinases provides a solid foundation for its further investigation and potential development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to explore the multifaceted biological activities of this promising compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of even more potent and selective analogs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Butyrolactone I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567851#chemical-structure-and-properties-of-butyrolactone-i]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com